4-Hydroxy-3,5-dipropylbenzamide
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Overview
Description
4-Hydroxy-3,5-dipropylbenzamide (also known as HDPB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDPB is a benzamide derivative that has been shown to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
HDPB is believed to exert its HDAC inhibitory activity by binding to the active site of the HDAC enzyme, thereby preventing it from deacetylating histone proteins. This leads to an increase in acetylation levels, which can result in changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
In addition to its HDAC inhibitory activity, HDPB has been shown to exhibit several other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and exhibit anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using HDPB in lab experiments is its potent HDAC inhibitory activity, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using HDPB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with regards to HDPB. One potential avenue of research is its use as a potential anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies could be conducted to elucidate the exact mechanism by which HDPB exerts its various biochemical and physiological effects. Finally, efforts could be made to develop more soluble forms of HDPB, which would make it easier to administer in experimental settings.
Synthesis Methods
The synthesis of HDPB involves a multistep process that includes the reaction of 3,5-dipropylbenzoic acid with thionyl chloride to form 3,5-dipropylbenzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. Finally, the hydroxamic acid is treated with sodium hydroxide to obtain HDPB.
Scientific Research Applications
HDPB has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have anticancer properties, and HDPB has been shown to exhibit potent HDAC inhibitory activity.
properties
CAS RN |
100243-36-5 |
---|---|
Product Name |
4-Hydroxy-3,5-dipropylbenzamide |
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-hydroxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-9-7-11(13(14)16)8-10(6-4-2)12(9)15/h7-8,15H,3-6H2,1-2H3,(H2,14,16) |
InChI Key |
BJOJLTXWCSLMED-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)N |
Canonical SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)N |
Other CAS RN |
100243-36-5 |
synonyms |
3,5-Dipropyl-4-hydroxybenzamide |
Origin of Product |
United States |
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